molecular formula C17H21N3O2S2 B3436559 3-[4-(DIETHYLSULFAMOYL)PHENYL]-1-PHENYLTHIOUREA

3-[4-(DIETHYLSULFAMOYL)PHENYL]-1-PHENYLTHIOUREA

Cat. No.: B3436559
M. Wt: 363.5 g/mol
InChI Key: DDLCWFOEDHGEDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(DIETHYLSULFAMOYL)PHENYL]-1-PHENYLTHIOUREA is an organic compound that belongs to the class of thioureas It is characterized by the presence of a diethylsulfamoyl group attached to a phenyl ring, which is further connected to a phenylthiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(DIETHYLSULFAMOYL)PHENYL]-1-PHENYLTHIOUREA typically involves the reaction of 4-(DIETHYLSULFAMOYL)PHENYLISOTHIOCYANATE with aniline. The reaction is carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(DIETHYLSULFAMOYL)PHENYL]-1-PHENYLTHIOUREA undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

3-[4-(DIETHYLSULFAMOYL)PHENYL]-1-PHENYLTHIOUREA has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[4-(DIETHYLSULFAMOYL)PHENYL]-1-PHENYLTHIOUREA involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(DIETHYLSULFAMOYL)PHENYL]PROPANOIC ACID
  • 3-[4-(DIETHYLSULFAMOYL)PHENYL]BORONIC ACID
  • 3-[4-(DIETHYLSULFAMOYL)PHENYL]SULFONYLAMINOBENZOATE

Uniqueness

3-[4-(DIETHYLSULFAMOYL)PHENYL]-1-PHENYLTHIOUREA is unique due to its specific structural features, which confer distinct chemical and biological properties. Its thiourea moiety, in particular, allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[4-(diethylsulfamoyl)phenyl]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S2/c1-3-20(4-2)24(21,22)16-12-10-15(11-13-16)19-17(23)18-14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLCWFOEDHGEDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670668
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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